4-Hydrazinyl-1,1-dioxothiolan-3-ol
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Description
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 g/mol .
Synthesis Analysis
The synthesis of this compound is challenging due to solvent effects and the low solubility of some reagents in the appropriate solvents . The main synthetic route to dithiocarbamates, a class of compounds to which 4-Hydrazinyl-1,1-dioxothiolan-3-ol belongs, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Molecular Structure Analysis
The molecular structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is defined by its molecular formula, C4H10N2O3S.Chemical Reactions Analysis
The reaction between amines and carbon disulfide involves catalysis by a strong base . This reaction is part of the synthesis process of 4-Hydrazinyl-1,1-dioxothiolan-3-ol .Scientific Research Applications
Biocompatible Nucleophilic Catalysis : 4-Aminophenylalanine (4a-Phe) was found effective as a catalyst in hydrazone formation reactions involving hydrazine-containing fluorophores. This suggests potential applications in biomolecular labeling, offering a more biocompatible approach compared to traditional methods (Blanden et al., 2011).
Anti-Tubercular Agents : Novel derivatives of 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole demonstrated significant activity against Mycobacterium tuberculosis, indicating the potential of hydrazinyl derivatives in developing new anti-tubercular drugs (Telvekar et al., 2012).
Antimicrobial Agents : Microwave-assisted synthesis of various hydrazinyl derivatives yielded compounds with moderate to significant anti-microbial activities, suggesting the potential of these compounds in treating bacterial and fungal infections (Ahmad et al., 2011).
Synthesis of Fused Quinoxaline Ring Systems : Utilization of 3-hydrazinylquinoxalin-2-ol in the synthesis of complex quinoxaline ring systems was demonstrated, indicating potential applications in the development of novel organic compounds (Waly et al., 2009).
Fluorogenic Probes for Radicals : A hydrazino-naphthalimide system was developed as a novel fluorogenic probe for tert-butoxy radicals, highlighting its potential in detecting alkoxyl radicals in vitro and in cellulo (Ma et al., 2013).
Cytotoxicity and Antioxidant Potential : Novel hydrazinyl-thiazole derivatives exhibited cytotoxic activity against carcinoma cell lines and significant antioxidant potential, suggesting their use in cancer treatment and as antioxidants (Grozav et al., 2017).
Antibacterial Activity against Gram-Negative Bacteria : Synthesized compounds with a hydrazinyl-triazole structure showed excellent antibacterial activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae (Aly et al., 2011).
Corrosion Inhibition in Acid Solutions : A hydrazide derivative was found to act as a corrosion inhibitor for mild steel in acid solutions, indicating its potential use in industrial applications (Abdallah et al., 2016).
properties
IUPAC Name |
4-hydrazinyl-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c5-6-3-1-10(8,9)2-4(3)7/h3-4,6-7H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKXZRPSVKHXOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394179 |
Source
|
Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-1,1-dioxothiolan-3-ol | |
CAS RN |
874-47-5 |
Source
|
Record name | Thiophene-3-ol, 4-hydrazinyltetrahydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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